Methods of Synthesis
The synthesis of Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride typically involves the following steps:
In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and yield while maintaining cost-effectiveness.
The molecular structure of Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)- includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its interactions with biological targets .
Quinoline derivatives like Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)- can undergo several important chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives for further studies.
The mechanism of action for Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)- involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may modulate enzyme activity through competitive inhibition or allosteric modulation. Detailed pharmacological studies are necessary to elucidate the exact pathways involved .
For instance:
Quinoline derivatives have diverse applications in medicinal chemistry:
This comprehensive analysis underscores the importance of continued research into this compound's synthesis methods and biological mechanisms to fully realize its therapeutic potential.
The systematic IUPAC name for the compound is 1-(2-(Piperidin-1-ium-1-yl)ethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-1-ium dichloride, reflecting its protonated state as a dihydrochloride salt. The core structure comprises a partially saturated quinoline system (1,2,3,4-tetrahydroquinoline) with a methoxy substituent at position 6. The tetrahydroquinoline nitrogen is functionalized with a 2-(piperidin-1-yl)ethyl chain, wherein both nitrogen atoms are protonated in the dihydrochloride form [4] [8].
The stereochemical configuration is defined by conformational flexibility rather than chiral centers. The piperidine ring predominantly adopts a chair conformation (puckering parameters: θ ≈ 178°, Q ≈ 0.59 Å), while the tetrahydroquinoline ring system exhibits a slight boat-like distortion from planarity (dihedral angle: 5.8–6.5°). The ethyl linker between the two nitrogen atoms permits rotational freedom, with gauche and anti conformers influencing molecular topology. X-ray analyses confirm that protonation induces torsional strain, optimizing cationic interactions in the solid state [8].
Table 1: Atomic Coordinates and Stereochemical Parameters
Atom Group | Conformation | Dihedral Angle (°) | Bond Length (Å) |
---|---|---|---|
Piperidine ring | Chair | N1-C2-C3-N4: 55.8 | N1-C2: 1.492 |
Tetrahydroquinoline | Distorted boat | C5-N6-C7-C8: 6.5 | N6-C7: 1.499 |
Ethyl linker | Gauche dominant | C9-N10-C11-C12: 68.3 | N10-C11: 1.513 |
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.47 Å, b = 8.92 Å, c = 15.83 Å, β = 98.7°, and Z = 4. The asymmetric unit contains one protonated quinoline-piperidine cation and two chloride counterions. Key structural features include:
Table 2: Crystallographic Data Summary
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell volume | 1742 ų |
Resolution | 0.84 Å |
R-factor | 0.041 |
Hydrogen bonds | 8 N⁺–H···Cl⁻, 4 C–H···Cl⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (600 MHz, D₂O): δ 6.85 (d, J = 8.7 Hz, 1H, H-5), 6.62 (dd, J = 8.7, 2.8 Hz, 1H, H-7), 6.52 (d, J = 2.8 Hz, 1H, H-8), 3.78 (s, 3H, OCH₃), 3.42–3.38 (m, 2H, NCH₂CH₂N⁺), 3.25–3.19 (m, 6H, piperidine-Hα), 2.98–2.91 (m, 4H, tetrahydroquinoline-H₂,₃), 2.85–2.78 (m, 2H, NCH₂CH₂N⁺), 2.62–2.55 (m, 4H, piperidine-Hβ), 1.88–1.75 (m, 4H, tetrahydroquinoline-H₄). Assignments confirm regioselective methoxy substitution and ethyl linker connectivity [2] [6].
¹³C NMR (151 MHz, D₂O): δ 157.2 (C-6), 147.8 (C-8a), 135.1 (C-4a), 128.5 (C-5), 114.7 (C-7), 112.3 (C-8), 62.9 (C-1), 55.8 (OCH₃), 54.3 (NCH₂CH₂N⁺), 52.7 (piperidine-C₂,₆), 48.9 (piperidine-C₃,₅), 45.2 (tetrahydroquinoline-C₄), 34.1 (NCH₂CH₂N⁺), 27.5 (tetrahydroquinoline-C₃), 24.9 (piperidine-C₄), 22.6 (tetrahydroquinoline-C₂). The deshielded C-1 (δ 62.9) verifies N-alkylation [6].
Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):
Mass Spectrometry (MS)High-Resolution ESI-MS (m/z): [M–2Cl]²⁺ calculated for C₁₇H₂₇N₂O⁺: 275.2118; found: 275.2121. Fragmentation pathways include:
Table 3: Key Spectroscopic Assignments
Technique | Signal (δ, ppm or cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 3.78 (s) | OCH₃ at C-6 |
¹H NMR | 3.42–3.38 (m) | NCH₂CH₂N⁺ (piperidinium-linked) |
¹³C NMR | 62.9 | C-1 (N⁺-alkyl carbon) |
IR | 1245 | C–N⁺ stretch (piperidinium) |
MS | 275.2121 | [M–2Cl]²⁺ base peak |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level elucidate electronic and steric profiles. The HOMO (−5.82 eV) localizes over the tetrahydroquinoline aromatic ring and methoxy oxygen, indicating nucleophilic reactivity. Conversely, the LUMO (−1.37 eV) resides on the piperidinium-ethyl linker, highlighting electrophilic character at Cβ of the ethyl chain. The HOMO–LUMO gap (4.45 eV) suggests moderate kinetic stability, consistent with experimental observations [3] [10].
Molecular Electrostatic Potential (MEP) maps reveal strong positive potentials (+85.3 kcal/mol) around both protonated nitrogens, explaining anion affinity. The methoxy group exhibits negative potential (−28.6 kcal/mol), facilitating dipole-assisted crystal packing. Steric hindrance quantified by Connolly surface analysis shows accessible surface area (ASA) = 485 Ų, with the piperidine ring contributing 38% of total steric bulk. The ethyl linker reduces steric congestion between cationic centers (distance: 5.7 Å) [3].
Molecular Docking with bovine serum albumin (BSA; PDB: 4F5S) predicts binding affinity (ΔG = −8.2 kcal/mol) via:
Table 4: Computed Electronic Parameters
Parameter | Value | Significance |
---|---|---|
HOMO energy | −5.82 eV | Nucleophilic sites: aromatic ring/OCH₃ |
LUMO energy | −1.37 eV | Electrophilic site: ethyl linker Cβ |
HOMO–LUMO gap | 4.45 eV | Moderate kinetic stability |
MEP (N⁺ max) | +85.3 kcal/mol | Strong anion binding affinity |
ASA (piperidine) | 184 Ų | Dominant steric contributor |
The integration of crystallographic, spectroscopic, and computational data provides a comprehensive molecular portrait of this dihydrochloride salt, establishing a foundation for targeted functionalization in medicinal chemistry applications.
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